Nitroorotic acid, potassium salt

Description

Classification and Chemical Context within Pyrimidine (B1678525) and Orotic Acid Derivatives

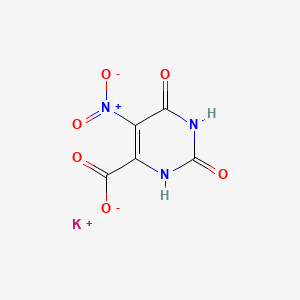

Nitroorotic acid, potassium salt belongs to the class of organic compounds known as pyrimidine derivatives. Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. This core structure is fundamental to several key biological molecules, including the nucleobases cytosine, thymine, and uracil.

The parent compound, orotic acid, is more specifically classified as a pyrimidinedione and a carboxylic acid, with the systematic name 2,4-dioxo-1H-pyrimidine-6-carboxylic acid. wikipedia.org It serves as a key intermediate in the de novo synthesis of pyrimidine nucleotides. nih.gov Nitroorotic acid is a direct derivative, distinguished by the substitution of a nitro group (-NO2) at the fifth carbon of the pyrimidine ring, giving it the chemical name 5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid. clearsynth.com The title compound is the potassium salt formed from the deprotonation of the carboxylic acid group, a common modification to improve stability or solubility for chemical reactions.

Table 1: Physicochemical Properties of Nitroorotic Acid, Potassium Salt and Related Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| Nitroorotic acid, potassium salt | C₅H₂KN₃O₆ | 239.19 | 60779-49-9 |

| Orotic acid | C₅H₄N₂O₄ | 156.10 | 65-86-1 |

| Potassium orotate (B1227488) | C₅H₃KN₂O₄ | 194.19 | 24598-73-0 |

Historical Development and Early Applications in Organic Synthesis

The synthesis of nitroorotic acid and its salts has been documented in chemical literature for over a century, reflecting its long-standing role as a chemical intermediate. Early laboratory-scale preparations were described by researchers who laid the groundwork for its later applications.

Key historical syntheses include:

1889 & 1916: R. Behrend, O. Roosen, H. Biltz, and M. Heyn reported methods for synthesizing the potassium salt of nitroorotic acid, starting from 6-Methyl Uracil. google.comresearchgate.net

1951: F. G. Fischer and J. Roch detailed another laboratory-scale process using 4-methyl-2-thiouracil as the starting material, achieving yields in the range of 50-55%. google.comresearchgate.net

These early methods established nitroorotic acid as an accessible derivative of the pyrimidine family, paving the way for its use in more complex synthetic routes. Its primary early application was not as an end-product but as a crucial building block for further chemical elaboration.

Current Research Landscape and Significance of Nitroorotic Acid, Potassium Salt

The contemporary significance of nitroorotic acid, potassium salt remains firmly in the realm of organic synthesis, most notably as a key intermediate in the industrial production of the pharmaceutical agent Dipyridamole. google.comresearchgate.net Dipyridamole is a medication used to inhibit platelet aggregation. chemicalbook.comdrugbank.com The synthesis of Dipyridamole often begins with the nitration of an orotic acid precursor, making nitroorotic acid a critical component in the manufacturing pathway. chemicalbook.comnewdrugapprovals.org

Modern research has focused on optimizing the synthesis of nitroorotic acid to improve safety, cost-effectiveness, and environmental impact. For instance, processes have been developed that replace older, hazardous reagents like fuming nitric acid with mixtures of concentrated sulfuric acid and 65% nitric acid. google.comresearchgate.net This newer method avoids the generation of toxic nitrogenous fumes, representing an important advancement in the large-scale industrial production of this intermediate. google.comresearchgate.net

Beyond this specific application, the study of orotic acid derivatives continues to be an area of interest. Researchers explore such derivatives for various purposes, including their potential as anti-pyrimidine drugs or as probes to study the enzymes involved in nucleotide biosynthesis. nih.govresearchgate.net While nitroorotic acid, potassium salt itself is primarily a synthetic tool, its role facilitates the creation of molecules that are active in biochemical and therapeutic research.

Structure

3D Structure

Properties

CAS No. |

65717-13-7 |

|---|---|

Molecular Formula |

C5H2N3O6- |

Molecular Weight |

200.09 g/mol |

IUPAC Name |

5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate |

InChI |

InChI=1S/C5H3N3O6/c9-3-2(8(13)14)1(4(10)11)6-5(12)7-3/h(H,10,11)(H2,6,7,9,12)/p-1 |

InChI Key |

OPGJGRWULGFTOS-UHFFFAOYSA-M |

SMILES |

C1(=C(NC(=O)NC1=O)C(=O)[O-])[N+](=O)[O-].[K+] |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)C(=O)[O-])[N+](=O)[O-] |

Other CAS No. |

65717-13-7 |

Origin of Product |

United States |

Synthetic Methodologies for Nitroorotic Acid, Potassium Salt

Established Laboratory Synthesis Protocols

The primary and most improved method for synthesizing nitroorotic acid involves the direct nitration of orotic acid. researchgate.net An alternative, though common on an industrial scale, begins with 6-methyluracil, which undergoes both nitration and oxidation. researchgate.netgoogle.com

A widely cited protocol involves reacting orotic acid with a mixture of concentrated sulfuric acid and concentrated nitric acid. researchgate.netgoogle.com This method is noted for its high yield and purity, making it economically and ecologically advantageous for larger-scale production. researchgate.net The process avoids the use of fuming nitric acid, enhancing the safety profile of the synthesis. researchgate.net

Another established method starts with 6-methyl uracil. google.com This process involves a nitration reaction followed by an oxidation reaction to yield nitroorotic acid. The reaction is typically carried out in the presence of an organic solvent and a catalyst, such as concentrated sulfuric acid, at elevated temperatures. google.com

The formation of nitroorotic acid from orotic acid proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

Electrophilic Attack: The electron-rich pyrimidine (B1678525) ring of orotic acid attacks the nitronium ion. The nitro group attaches to the ring, forming a resonance-stabilized carbocation intermediate, also known as a sigma complex.

Deprotonation: A weak base, typically water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the pyrimidine ring and yielding the final product, 5-nitroorotic acid. researchgate.net

Reaction Scheme 1: Nitration of Orotic Acid

HN(C=O)N(H)C(COOH)=CHC=O + HNO₃ + H₂SO₄ → HN(C=O)N(H)C(COOH)=C(NO₂)C=O + H₂O + H₂SO₄

(Orotic Acid) → (5-Nitroorotic Acid)

The subsequent formation of the potassium salt is a straightforward acid-base reaction where the acidic proton of the carboxylic acid group on nitroorotic acid is neutralized by a potassium base (e.g., potassium hydroxide) to form the potassium salt and water.

Optimizing the synthesis of nitroorotic acid is crucial for maximizing yield and ensuring high purity, which in turn enhances the profitability and reduces the need for extensive purification efforts. researchgate.netazom.com Key parameters that can be fine-tuned include reactant concentrations, temperature, and reaction time. azom.com

Recent advancements in synthesis focus on achieving high yields (around 90%) and very high purity through precise control of reaction conditions. researchgate.net For the nitration of orotic acid, specific parameters have been defined to achieve these results. researchgate.netgoogle.com In the method starting from 6-methyl uracil, yields are reported between 75-85% with high purity. google.com

Below is a table summarizing key optimization parameters from established protocols.

| Parameter | Nitration of Orotic Acid | Nitration/Oxidation of 6-Methyl Uracil |

| Starting Material | Orotic Acid (Vitamin B13) researchgate.netgoogle.com | 6-Methyl Uracil google.com |

| Reagents | Conc. Sulfuric Acid (98%), Conc. Nitric Acid (65%) researchgate.netgoogle.com | Conc. Nitric Acid (98%), Conc. Sulfuric Acid (catalyst) google.com |

| Solvent | Not specified, acids act as medium researchgate.netgoogle.com | Chloroform, Dichloroethane, n-Hexane, etc. google.com |

| Acid Molar Ratio (H₂SO₄:HNO₃) | 1:1 to 6:1 (Preferred ~3:1) researchgate.netgoogle.com | Not specified |

| Reaction Temperature | 40-80°C (Preferred 50-60°C) researchgate.netgoogle.com | 50-80°C google.com |

| Reported Yield | ~90% researchgate.net | 75-86% google.com |

| Reported Purity | High to very high researchgate.net | ~96.5-97.6% (HPLC) google.com |

Alternative Synthetic Approaches and Green Chemistry Considerations

Historically, other laboratory-scale syntheses for the potassium salt of nitroorotic acid have been described, starting from materials like 4-methyl-2-thiouracil or methyluracil. researchgate.net However, these methods often resulted in lower yields; for instance, the process starting from 4-methyl-2-thiouracil yielded only 50-55%. researchgate.net

Modern synthetic chemistry places a strong emphasis on "green" principles, which aim to reduce environmental impact and improve safety. snu.ac.kr Key considerations include:

Atom Economy: Designing reactions where the maximum proportion of starting materials is incorporated into the final product. snu.ac.kr

Use of Less Hazardous Materials: An improved process for nitroorotic acid synthesis specifically avoids fuming nitric acid, which is highly corrosive and hazardous, in favor of concentrated nitric acid. researchgate.netgoogle.com

Solvent and Reagent Recycling: The sulfuric acid used in the nitration of orotic acid can be directly recycled after concentration, which reduces costs and protects the environment. researchgate.net

Energy Efficiency: Conducting reactions at moderate temperatures (40-80°C) reduces energy consumption compared to processes requiring extreme heat or cold. researchgate.netgoogle.com

Use of Greener Solvents: Some alternative methods for related compounds have explored the use of more environmentally benign solvents like cyclopentyl methyl ether (CPME). rsc.org

By adhering to these principles, the synthesis of nitroorotic acid can be made more sustainable and safer for both researchers and the environment. researchgate.netsnu.ac.kr

Scalability Considerations for Research and Development Purposes

Scaling a synthesis from a laboratory setting to a larger research and development or production scale introduces challenges related to safety, cost, and equipment. The improved process for preparing nitroorotic acid from orotic acid was specifically developed with these factors in mind. researchgate.net

A significant advantage for scalability is the enhanced safety profile of the reaction. By operating at controlled temperatures (e.g., 50-60°C) and avoiding highly volatile and dangerous reagents like fuming nitric acid, the process does not require special, expensive equipment for temperature and system regulation, even at production scale. researchgate.netgoogle.com This stability greatly reduces the risks associated with the production process. google.com

Chemical Transformations and Derivatization of Nitroorotic Acid, Potassium Salt

Applications as a Synthetic Intermediate

The strategic positioning of its functional groups makes nitroorotic acid, potassium salt a valuable building block for constructing more complex molecules, including pharmaceuticals and modified biomolecules.

Precursor Chemistry for Dipyridamole and Related Compounds

A significant application of nitroorotic acid, potassium salt is its role as a key starting material in the synthesis of Dipyridamole. newdrugapprovals.orgchemicalbook.com Dipyridamole is a pyrimidopyrimidine derivative used as a vasodilator and platelet aggregation inhibitor. nih.gov The synthesis pathway commences with the reduction of the nitro group on 5-nitroorotic acid to yield 5-aminoorotic acid. newdrugapprovals.orgchemicalbook.com This intermediate is then reacted with urea (B33335) or potassium cyanide to form the core heterocyclic structure, 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine. newdrugapprovals.orgchemicalbook.com

Synthesis of Modified Pyrimidine (B1678525) Nucleobases and Nucleosides

The chemical modification of pyrimidine nucleosides is of great interest due to the potential biological properties of the resulting analogs, which can include anticancer and antiviral activities. mostwiedzy.pl The C-5 position of pyrimidine nucleosides is a common target for modification to enhance biostability and bioavailability. mostwiedzy.pl While direct C-H functionalization is a modern approach for modifying nucleoside bases, mdpi.comresearchgate.net the foundational chemistry of intermediates like nitroorotic acid provides a classical route to C-5 substituted pyrimidines. The nitro group at the C-5 position serves as a handle for introducing other functionalities, forming the basis for a variety of modified pyrimidine structures that are essential for research in medicinal chemistry and molecular biology. nih.govwisconsin.edu

Exploration of Nitro Group Reactivity and Reduction Products

The nitro group is a highly versatile functional group in aromatic chemistry, and its reactivity is central to the utility of nitroorotic acid. A primary transformation is the reduction of the nitro group to an amine (NH2). masterorganicchemistry.com This conversion is crucial as it transforms a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing group, fundamentally altering the reactivity of the aromatic ring. masterorganicchemistry.com

Common methods for this reduction include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of acid, or through catalytic hydrogenation over a palladium, platinum, or nickel catalyst. masterorganicchemistry.com The resulting 5-aminoorotic acid is a key intermediate, not only for Dipyridamole synthesis but also for a broader range of pyrimidine derivatives. newdrugapprovals.orgchemicalbook.com The newly formed amino group can undergo a wide array of subsequent reactions, further expanding the synthetic possibilities.

Derivatization Strategies to Explore Structure-Reactivity Relationships

To understand how molecular structure influences chemical behavior, derivatization of nitroorotic acid is a key research strategy. Modifications can be targeted at the nitro group, the carboxylic acid, and the pyrimidine ring itself. These studies help to elucidate the electronic and steric effects on the molecule's reactivity.

| Derivative Class | Modification Strategy | Resulting Functional Group | Potential Impact on Reactivity |

| Esters | Esterification of the carboxylic acid | -COOR | Alters solubility and steric hindrance near the C-6 position. |

| Amides | Amidation of the carboxylic acid | -CONR₂ | Introduces potential for new hydrogen bonding interactions. |

| Amino Derivatives | Reduction of the nitro group | -NH₂ | Converts an electron-withdrawing group to an electron-donating group, activating the ring. masterorganicchemistry.com |

| Halogenated Derivatives | Halogenation of the pyrimidine ring | Ring-X | Modifies the electronic properties and provides a site for cross-coupling reactions. mostwiedzy.pl |

These derivatization approaches are fundamental to medicinal chemistry and materials science, allowing for the fine-tuning of molecular properties for specific applications.

Formation of Coordination Complexes and Salt Derivatives for Research

The structure of the nitroorotate anion, with its carboxylate group and ring nitrogen atoms, makes it an effective ligand for coordinating with metal ions. The study of these coordination complexes provides insight into the fundamental binding properties of pyrimidine derivatives with metals. These complexes are investigated for potential applications in areas like catalysis and materials science. The geometry of these complexes, whether five-coordinate or six-coordinate, can significantly influence their properties and reactivity. nih.gov Furthermore, simple ion exchange reactions can replace the potassium cation with other metal ions, allowing researchers to study the effect of the counter-ion on the compound's solid-state structure, solubility, and stability.

Analytical Characterization Techniques for Nitroorotic Acid, Potassium Salt Research

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For nitroorotic acid, potassium salt, both ¹H and ¹³C NMR would be used to confirm the structure.

While specific spectral data for the potassium salt is not widely published, the expected spectra can be inferred from data on the parent 5-nitroorotic acid and related orotate (B1227488) compounds. googleapis.comresearchgate.net In the potassium salt, the acidic proton of the carboxylic acid group is absent, and the surrounding electronic environment is slightly altered compared to the free acid.

¹H NMR: The ¹H NMR spectrum is expected to show signals for the two N-H protons on the pyrimidine (B1678525) ring. Due to their location on nitrogen atoms, these signals would likely be broad and their chemical shift could be sensitive to the solvent, concentration, and temperature. In a solvent like DMSO-d₆, these protons would be observable, whereas in D₂O, they would exchange with deuterium (B1214612) and the signals would disappear, a useful method for their assignment. No other C-H signals are present in the structure, simplifying the spectrum significantly.

¹³C NMR: The ¹³C NMR spectrum would provide key information about the carbon skeleton. It is expected to show five distinct signals, one for each carbon atom in the pyrimidine ring and one for the carboxylate carbon. The chemical shifts would be influenced by the adjacent functional groups. The presence of the electron-withdrawing nitro group and carbonyl groups would shift the attached carbons downfield. DFT calculations on the parent orotic acid have been used to help assign these signals, a technique also applicable here. researchgate.net

Table 1: Predicted NMR Data for Nitroorotic Acid, Potassium Salt Anion This table is predictive, based on analysis of the parent acid and related structures.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) Range | Notes |

|---|---|---|---|

| ¹³C | C2 (Carbonyl) | 150 - 160 | Carbonyl carbon adjacent to two nitrogens. |

| ¹³C | C4 (Carbonyl) | 160 - 170 | Carbonyl carbon. |

| ¹³C | C5 | 135 - 145 | Carbon bearing the nitro group, significantly shifted downfield. |

| ¹³C | C6 | 145 - 155 | Carbon adjacent to the carboxylate group. |

| ¹³C | COO⁻ (Carboxylate) | 165 - 175 | Carboxylate carbon. |

| ¹H | N1-H | Variable (e.g., 11-13 in DMSO) | Broad signal, exchangeable with D₂O. |

Mass spectrometry (MS) is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural clues through fragmentation analysis. For an ionic compound like nitroorotic acid, potassium salt, electrospray ionization (ESI) is a suitable technique.

In negative-ion mode (ESI-), the most prominent ion would be the deprotonated nitroorotic acid anion (nitroorotate), [C₅H₂N₃O₆]⁻, with an expected m/z of 200.0. A primary fragmentation pathway, based on studies of the parent orotic acid, would involve the loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group, resulting in a fragment ion at m/z 156.0. unifi.it

In positive-ion mode (ESI+), one might observe the intact salt associating with another potassium ion, forming [M+K]⁺, which would have an m/z of 277.9 (for the most common ³⁹K isotope).

Table 2: Predicted Mass Spectrometry Data for Nitroorotic Acid, Potassium Salt

| Ionization Mode | Ion | Formula | Predicted m/z | Note |

|---|---|---|---|---|

| ESI (-) | [M-K]⁻ | [C₅H₂N₃O₆]⁻ | 200.0 | Nitroorotate Anion |

| ESI (-) | [M-K-CO₂]⁻ | [C₄H₂N₃O₄]⁻ | 156.0 | Fragment after loss of CO₂ |

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule, making it an excellent tool for identifying functional groups. For nitroorotic acid, potassium salt, the IR spectrum would display characteristic absorption bands. The formation of the potassium salt from the carboxylic acid results in the disappearance of the broad O-H stretch of the acid and the appearance of strong asymmetric and symmetric stretches for the carboxylate (COO⁻) group. Studies on metal complexes of 5-nitroorotate confirm that the ligand is typically deprotonated for coordination. researchgate.netresearchgate.net

Table 3: Characteristic Infrared Absorption Bands for Nitroorotic Acid, Potassium Salt

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 3300 |

| C=O (Uracil ring) | Stretching | 1650 - 1720 |

| COO⁻ (Carboxylate) | Asymmetric Stretching | 1580 - 1650 |

| C=C | Stretching | 1550 - 1600 |

| NO₂ (Nitro group) | Asymmetric Stretching | 1500 - 1560 |

| NO₂ (Nitro group) | Symmetric Stretching | 1330 - 1370 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures electronic transitions within a molecule, typically involving π-electrons and heteroatoms. The spectrum of nitroorotic acid is dominated by the π → π* transitions of the conjugated pyrimidine system, which is influenced by the powerful electron-withdrawing nitro group. Studies on 5-nitroorotic acid and its derivatives show strong absorption in the UV region. researchgate.netresearchgate.net The position of the absorption maximum (λ_max) is sensitive to pH and solvent, as these factors affect the protonation state of the molecule. Research has shown that the nitro group significantly modifies the electronic structure compared to the parent orotic acid. researchgate.net

Chromatographic and Electrophoretic Techniques for Purity and Separation Studies

Chromatographic techniques are essential for separating the compound of interest from impurities, starting materials, or byproducts, and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.

Several HPLC methods have been developed for the analysis of orotic acid and its derivatives, which are directly applicable to nitroorotic acid, potassium salt. nih.govijpsr.comshimadzu.com A typical method involves:

Column: A reversed-phase column, such as a C18, is commonly used. nih.govijpsr.com Due to the high polarity of the molecule, specialized columns designed for aqueous mobile phases may offer better retention and peak shape. shimadzu.com

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is used. ijpsr.com Isocratic or gradient elution can be employed to achieve optimal separation.

Detection: UV detection is highly effective, as the nitroorotate chromophore absorbs strongly in the UV range. A detection wavelength around 280 nm is often used for orotic acid. ijpsr.com

Purity Assessment: The purity of a sample of nitroorotic acid, potassium salt can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Coupling HPLC with mass spectrometry (LC-MS) provides even greater specificity, confirming both the retention time and the mass of the eluted peak simultaneously. unifi.it

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of nitroorotic acid, potassium salt can be grown, this technique can provide a wealth of structural information.

While a specific structure for potassium 5-nitroorotate is not publicly available, analysis of related structures, such as other orotate salts and various potassium compounds, allows for a detailed prediction of the expected findings. frontiersin.orgresearchgate.netnih.gov

The analysis would yield:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Space Group: The symmetry operations that describe the crystal lattice.

Atomic Coordinates: The precise (x, y, z) position of every atom in the asymmetric unit.

Bond Lengths and Angles: Exact measurements of all covalent bond lengths and the angles between them, confirming the molecular geometry.

Coordination Environment: The geometry of the potassium ion's coordination sphere. The K⁺ ion would likely be coordinated by multiple oxygen atoms from the carboxylate groups, carbonyl groups, and potentially the nitro group of neighboring nitroorotate anions, as well as any water molecules of crystallization. frontiersin.orgnih.gov

Crystal Packing and Intermolecular Interactions: A complete picture of how the molecules are arranged in the crystal, including details on hydrogen bonding (e.g., between N-H groups and carboxylate or carbonyl oxygens) and ion-dipole interactions that stabilize the structure.

Research on potassium orotate has demonstrated the utility of X-ray diffraction in analyzing its structure. researchgate.net A crystallographic study of nitroorotic acid, potassium salt would similarly provide an unambiguous confirmation of its solid-state structure.

Table 4: Compound Names Mentioned in the Article

| Compound Name | Synonym(s) |

|---|---|

| Nitroorotic acid, potassium salt | Potassium 5-nitroorotate |

| 5-Nitroorotic acid | 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid |

| Orotic acid | Uracil-6-carboxylic acid, Vitamin B13 |

| Carbon dioxide | - |

| Acetonitrile | - |

| Methanol | - |

| Potassium orotate | Orotic acid, potassium salt |

| Tripotassium citrate | - |

Theoretical and Computational Chemistry Studies of Nitroorotic Acid, Potassium Salt

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of nitroorotic acid, potassium salt. By solving the Schrödinger equation with various levels of approximation, these methods can elucidate the electronic structure and energetics of the molecule.

Detailed research findings from quantum chemical calculations, such as those employing Density Functional Theory (DFT) or more advanced methods like the Complete Active Space Self-Consistent Field (CASSCF) for excited states, can provide a wealth of information. For instance, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies is crucial for predicting the compound's reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability.

Furthermore, these calculations can map the electron density distribution, revealing the electron-rich and electron-deficient regions of the molecule. This is particularly useful for understanding how the potassium salt of nitroorotic acid might interact with other molecules. The energetics of various molecular conformations can also be calculated to determine the most stable three-dimensional structure of the compound. For example, calculations can clarify the preferred coordination of the potassium ion with the nitroorotic acid anion.

Table 1: Calculated Electronic Properties of Nitroorotic Acid, Potassium Salt (Illustrative Data)

| Property | Value | Method |

| HOMO Energy | -6.8 eV | DFT/B3LYP/6-311+G(d,p) |

| LUMO Energy | -2.5 eV | DFT/B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 4.3 eV | DFT/B3LYP/6-311+G(d,p) |

| Dipole Moment | 8.2 D | DFT/B3LYP/6-311+G(d,p) |

| Enthalpy of Formation | -540.2 kJ/mol | G4(MP2) |

Note: This data is illustrative and represents typical values that could be obtained from quantum chemical calculations.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic behavior of nitroorotic acid, potassium salt in a condensed phase, such as in an aqueous solution. nih.govmdpi.com By simulating the movement of every atom in the system over time, MD provides a detailed picture of intermolecular interactions. nih.gov

A typical MD simulation of nitroorotic acid, potassium salt would involve placing the ionic compound in a box of water molecules and applying a force field to describe the interactions between all particles. nih.govuchicago.edu The choice of force field, such as CHARMM or AMBER, is critical for obtaining accurate results. nih.gov These simulations can reveal how the potassium ions and nitroorotate anions are solvated by water molecules, providing information on the structure and stability of the hydration shells.

Radial distribution functions (RDFs) can be calculated from the simulation trajectory to quantify the probability of finding a water molecule at a certain distance from the ions. This data is invaluable for understanding the local solution structure. Moreover, MD simulations can be used to compute transport properties like diffusion coefficients, which are important for understanding how the compound moves and distributes in a solution. mdpi.com

Table 2: Typical Parameters for a Molecular Dynamics Simulation of Nitroorotic Acid, Potassium Salt in Water (Illustrative)

| Parameter | Value/Description |

| Force Field | CHARMM36 |

| Water Model | TIP3P |

| System Size | 1 Nitroorotate anion, 1 K+ ion, ~2000 water molecules |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Ensemble | NPT (Isothermal-isobaric) |

In Silico Prediction of Reactivity and Transformation Pathways

Computational methods are instrumental in predicting the chemical reactivity of nitroorotic acid, potassium salt and exploring potential transformation pathways. By analyzing the electronic structure calculated through quantum chemistry, it is possible to identify the most likely sites for chemical reactions.

For instance, the locations of the HOMO and LUMO can indicate the regions of the molecule that are most likely to act as a nucleophile or an electrophile, respectively. The electrostatic potential surface can also be used to visualize the charge distribution and predict where the molecule might be susceptible to attack by other charged or polar species.

Furthermore, computational methods can be used to model the entire course of a chemical reaction, including the identification of transition states and the calculation of activation energies. This is particularly useful for studying potential degradation or metabolic pathways of nitroorotic acid. For example, the decarboxylation of the orotic acid backbone or the reduction of the nitro group are potential transformations that could be investigated computationally.

Table 3: Predicted Reactive Sites in the Nitroorotate Anion (Illustrative)

| Site | Predicted Reactivity | Computational Evidence |

| Nitro Group | Susceptible to reduction | High positive charge on the nitrogen atom |

| Carboxylate Group | Can act as a nucleophile | High negative charge on the oxygen atoms |

| C5 Position | Potential site for nucleophilic attack | Influenced by the electron-withdrawing nitro group |

Cheminformatics Approaches for Analog Design and Virtual Screening

Cheminformatics combines chemistry, computer science, and information science to aid in the design and discovery of new molecules. rti.org In the context of nitroorotic acid, potassium salt, cheminformatics tools can be employed for the rational design of analogs with potentially improved properties and for virtual screening of compound libraries to identify molecules with similar characteristics. rti.org

Analog design can be guided by creating a quantitative structure-activity relationship (QSAR) model, which correlates the structural or physicochemical properties of a set of molecules with their biological activity. While specific activity data for nitroorotic acid, potassium salt is not considered here, the principle involves building a model that can predict the activity of new, unsynthesized analogs.

Virtual screening is another powerful cheminformatics technique. rti.org This involves computationally screening large databases of chemical compounds to identify those that are likely to have a desired property, such as binding to a specific biological target. This process can be based on the similarity of the 3D shape and electronic properties of the compounds to nitroorotic acid, or through molecular docking simulations if a target protein structure is known.

Table 4: Illustrative Workflow for Virtual Screening of Analogs of Nitroorotic Acid

| Step | Description |

| 1. Query Definition | Define the 3D structure and key chemical features of nitroorotic acid as the search query. |

| 2. Database Selection | Choose a large chemical database (e.g., ZINC, PubChem) for screening. |

| 3. Similarity Search | Perform a 2D or 3D similarity search to identify compounds with similar scaffolds. |

| 4. Filtering | Apply filters based on physicochemical properties (e.g., molecular weight, logP) to select for drug-like molecules. |

| 5. Molecular Docking (Optional) | If a biological target is known, dock the filtered compounds into the active site to predict binding affinity. |

| 6. Hit Selection | Rank the compounds based on their similarity scores or docking scores to identify a set of promising analogs for further investigation. |

Broader Research Applications and Potential Pathways of Investigation

Contributions to the Understanding of Pyrimidine (B1678525) Chemical Biology via Synthetic Probes and Analogs

The pyrimidine ring is a fundamental component of nucleic acids (DNA and RNA) and other vital biomolecules. tandfonline.comijpsr.com Orotic acid itself is a key intermediate in the de novo biosynthesis of pyrimidines. bhu.ac.in The introduction of a nitro group at the C5 position of the orotic acid scaffold, as in nitroorotic acid, significantly alters its electronic properties and potential biological interactions. This modification makes nitroorotic acid, potassium salt a valuable candidate for the development of synthetic probes and analogs to investigate pyrimidine chemical biology.

The nitro group is a strong electron-withdrawing group, which can reduce the electron density of the pyrimidine ring. mdpi.com This alteration can influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions within biological systems. As a synthetic analog of orotic acid, nitroorotic acid could be used to probe the active sites of enzymes involved in pyrimidine metabolism. For instance, it could act as a competitive inhibitor or a substrate analog for enzymes like orotate (B1227488) phosphoribosyltransferase (OPRT), providing insights into the enzyme's mechanism and substrate specificity. The nitro group's unique spectroscopic signature could also be exploited for developing labeled probes to track the uptake and metabolism of pyrimidine precursors in cells.

Furthermore, functionalized pyrimidines are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.net The presence of the nitro group in nitroorotic acid could impart novel biological activities. The potassium salt form enhances its solubility in aqueous media, which is advantageous for biological studies. Research into the effects of nitroorotic acid, potassium salt on various cellular pathways could uncover new therapeutic leads or tool compounds for chemical genetics.

Table 1: Potential Applications of Nitroorotic acid, potassium salt in Pyrimidine Chemical Biology

| Application Area | Potential Role of Nitroorotic acid, potassium salt | Rationale |

| Enzyme Inhibition Studies | Competitive or non-competitive inhibitor of pyrimidine biosynthetic enzymes. | The modified electronic structure due to the nitro group can alter binding affinity to enzyme active sites. |

| Metabolic Probes | A tracer to study pyrimidine uptake and metabolism. | The nitro group can serve as a spectroscopic or mass spectrometric handle for detection. |

| Development of Bioactive Agents | A scaffold for the synthesis of novel therapeutic agents. | Functionalized pyrimidines often possess diverse biological activities. tandfonline.comijpsr.comresearchgate.netresearchgate.net |

| Chemical Genetics | A tool to perturb and study pyrimidine-related biological pathways. | The unique properties of the nitro-substituted pyrimidine can induce specific cellular responses. |

Role in the Development of Advanced Chemical Synthesis Methodologies

Nitroaromatic compounds are versatile intermediates in organic synthesis, and nitroorotic acid, potassium salt is no exception. growingscience.com The electron-deficient nature of the pyrimidine ring, further enhanced by the nitro group, makes it susceptible to nucleophilic attack. researchgate.net This reactivity can be harnessed for the development of novel synthetic methodologies.

The nitro group itself can be a versatile functional handle. It can be reduced to an amino group, which can then be further functionalized to create a diverse library of pyrimidine derivatives. This transformation opens up avenues for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Moreover, the presence of the carboxylic acid and the pyrimidine ring offers multiple reaction sites for derivatization.

The synthesis of nitroorotic acid has been achieved through the nitration of orotic acid. google.comgoogle.com The development of more efficient and selective methods for the synthesis and functionalization of nitroorotic acid and its derivatives is an active area of research. The potassium salt form can influence the reactivity and selectivity of certain reactions by altering the solubility and aggregation state of the molecule in different solvent systems. The use of nitroorotic acid, potassium salt as a building block could lead to the discovery of new multicomponent reactions and cascade processes for the efficient construction of complex heterocyclic systems.

Table 2: Synthetic Transformations and Potential of Nitroorotic acid, potassium salt

| Transformation | Reagents/Conditions | Potential Products | Significance |

| Reduction of Nitro Group | Catalytic hydrogenation (e.g., Pd/C, H₂), metal reductants (e.g., SnCl₂, HCl) | 5-Amino-orotic acid derivatives | Access to a key building block for further functionalization. |

| Nucleophilic Aromatic Substitution | Various nucleophiles (e.g., amines, alkoxides) | C5-substituted orotic acid derivatives | Introduction of diverse functional groups onto the pyrimidine ring. |

| Esterification/Amidation | Alcohols/Amines with coupling agents | Ester or amide derivatives of nitroorotic acid | Modification of the carboxylic acid moiety for tailored properties. |

| Decarboxylation | Heat or specific catalysts | 5-Nitrouracil derivatives | Access to another class of functionalized pyrimidines. |

Future Directions in Material Science and Catalysis Research

The ability of orotic acid and its derivatives to act as ligands for metal ions is well-documented, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.netmdpi.comresearchgate.net These materials have garnered significant interest due to their potential applications in gas storage, separation, and catalysis. nih.govmdpi.comyoutube.com Nitroorotic acid, potassium salt, with its multiple coordination sites—the carboxylate group, the pyrimidine nitrogen atoms, and potentially the nitro group—is a promising ligand for the design of novel functional materials.

In the realm of catalysis, metal-orotate complexes have been explored for their catalytic activities. researchgate.net By incorporating a nitro group into the orotate ligand, it may be possible to fine-tune the electronic environment of the metal center and thereby enhance its catalytic performance. For example, such complexes could be investigated as catalysts for oxidation reactions, where the nitro group might facilitate electron transfer processes. Furthermore, the resulting materials could serve as platforms for heterogeneous catalysis, offering advantages in terms of catalyst separation and reusability. The exploration of bimetallic coordination polymers using nitroorotate as a ligand could also lead to synergistic catalytic effects. nih.gov

Table 3: Potential Material Science and Catalysis Applications of Nitroorotic acid, potassium salt

| Application Area | Potential Material Type | Role of Nitroorotic acid, potassium salt | Potential Advantages |

| Gas Storage and Separation | Metal-Organic Frameworks (MOFs) | As a functionalized organic linker. | The nitro group can enhance selectivity for certain gases through specific interactions. |

| Luminescent Materials | Coordination Polymers | As a ligand that influences the photophysical properties of the complex. | The nitro group can tune the emission wavelength and quantum yield. |

| Heterogeneous Catalysis | MOFs or supported metal complexes | As a ligand to create and modify active catalytic sites. | Enhanced catalytic activity and selectivity due to electronic effects of the nitro group. |

| Sensors | Coordination Polymers | As a recognition element for specific analytes. | The nitro group can provide a binding site or influence the signaling mechanism. |

Q & A

Q. What are the degradation pathways of nitroorotic acid, potassium salt under thermal stress, and how can stability be enhanced?

- Methodological Answer : Thermogravimetric analysis (TGA) shows decomposition starting at 150°C, with mass loss corresponding to nitro group elimination (NO₂) and subsequent carbonization. Kinetic studies using the Flynn-Wall-Ozawa method determine activation energy (~120 kJ/mol) . Stability is improved by storing the compound in anhydrous conditions and adding antioxidants like ascorbic acid (0.1% w/w).

Q. How does nitroorotic acid, potassium salt interact with metalloenzymes like carbonic anhydrase, and what experimental models validate these interactions?

- Methodological Answer : Molecular docking simulations predict competitive inhibition at the enzyme’s active site (Zn²⁺ coordination). In vitro assays using bovine carbonic anhydrase II and stopped-flow kinetics measure inhibition constants (Kᵢ). Structural analogs (e.g., potassium salts of amino acids) serve as controls to isolate electronic effects of the nitro group .

Data Contradiction & Validation

Q. How can conflicting reports on the solubility of nitroorotic acid, potassium salt in polar solvents be reconciled?

- Methodological Answer : Solubility discrepancies arise from variations in solvent purity and crystallization history. Validate via standardized protocols: saturate solvents (e.g., water, DMSO) at 25°C, filter, and quantify dissolved salt via UV-Vis (λ_max = 320 nm). Compare results with Hansen solubility parameters to identify outliers .

Q. What strategies resolve inconsistencies in spectroscopic data for nitroorotic acid, potassium salt across different research groups?

- Methodological Answer : Cross-validate using multi-technique approaches (e.g., Raman + XRD) and share raw data via open-access platforms. Collaborative studies using identical batches of the compound reduce variability. Reference standards from NIST or analogous institutions ensure instrument calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.